

Sodium Ethenesulfonate: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Sodium ethenesulfonate

Cat. No.: B036808

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An In-depth Overview of the Core Properties, Synthesis, and Applications of a Versatile Monomer

Sodium ethenesulfonate, also commonly known as sodium vinylsulfonate, is a highly reactive organosulfur monomer with significant applications across various scientific and industrial domains, including a noteworthy role in the pharmaceutical and biomedical sectors. Its unique molecular structure, featuring a vinyl group and a sulfonate salt, imparts valuable properties that are leveraged in polymerization and organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use, and a look into its applications relevant to researchers, scientists, and drug development professionals.

Core Properties and Molecular Structure

Sodium ethenesulfonate is a water-soluble compound typically supplied as a colorless to light-yellow aqueous solution.^[1] Its high reactivity stems from the carbon-carbon double bond, making it a valuable monomer for creating poly(anionic) polymers and copolymers.

CAS Number: 3039-83-6

Molecular Formula: $C_2H_3NaO_3S$

Molecular Structure:

The structure consists of a vinyl group ($\text{CH}_2=\text{CH}-$) directly attached to a sulfonate group ($-\text{SO}_3^-$), with a sodium cation (Na^+) as the counter-ion.

- SMILES: C=CS(=O)(=O)[O-].[Na+]
- InChI: InChI=1S/C2H4O3S.Na/c1-2-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1
- InChI Key: BWYYYTVSBPRQCN-UHFFFAOYSA-M

The key physicochemical properties of **sodium ethenesulfonate** are summarized in the table below for easy reference.

Property	Value
Molecular Weight	130.10 g/mol
Melting Point	-20 °C
Boiling Point	100 °C (at 101,325 Pa)
Density	1.176 g/mL at 25 °C
Refractive Index	$n_{20/D}$ 1.376
Water Solubility	Soluble
pKa	-2.71 (at 20 °C)
Appearance	Colorless to light yellow to light orange solution

Synthesis of Sodium Ethenesulfonate

The industrial production of **sodium ethenesulfonate** is primarily achieved through the alkaline hydrolysis of carbyl sulfate. This reaction is highly exothermic and necessitates precise control over temperature and pH. An alternative laboratory-scale synthesis involves the reaction of vinylsulfonic acid with sodium hydroxide under controlled pH conditions (pH 7–9).^[1] For high-purity applications, such as in polymer studies, purification of the resulting sodium salt can be performed using techniques like dialysis or ion-exchange chromatography to eliminate unreacted monomers and ionic byproducts.^[1]

Experimental Protocols

Synthesis of Poly(sodium vinylsulfonate)-Grafted Polyetheretherketone (PEEK) Surface

This protocol describes a single-step UV-induced graft polymerization method to create a poly(sodium vinylsulfonate)-grafted PEEK surface, which has shown potential in improving the osteogenic activity of the implant material.[\[2\]](#)

Materials:

- PEEK specimens
- Sodium vinylsulfonate
- Deionized water
- Acetone
- Ethanol
- UV light source (maximum intensity at 365 nm)

Procedure:

- Sample Preparation: Ultrasonically rinse the PEEK specimens sequentially with acetone, ethanol, and deionized water. Dry the samples at room temperature.[\[2\]](#)
- Grafting Solution Preparation: Prepare a 1.0 M solution of sodium vinylsulfonate in deionized water.[\[2\]](#)
- UV-Induced Graft Polymerization:
 - Immerse the cleaned PEEK specimens in the 1.0 M sodium vinylsulfonate solution.[\[2\]](#)
 - Irradiate the solution containing the PEEK specimens with UV light (maximum intensity at 365 nm) to initiate the graft polymerization reaction.[\[2\]](#)

- The duration of the UV irradiation can be varied (e.g., 20 min, 40 min, or 90 min) to achieve different grafting densities.[2]
- Post-Grafting Cleaning: After irradiation, thoroughly wash the grafted PEEK specimens with deionized water to remove any unreacted monomer and non-grafted polymer.
- Drying: Dry the poly(sodium vinylsulfonate)-grafted PEEK surfaces.

Synthesis of Poly(acrylic acid-co-sodium vinyl sulfonate) Hydrogels for Drug Delivery

This protocol outlines the synthesis of pH-sensitive hydrogels composed of acrylic acid and sodium vinyl sulfonate, which can be utilized for controlled drug delivery applications.[1]

Materials:

- Acrylic acid (AA)
- Sodium vinyl sulfonate (SVS)
- Ethylene glycol dimethacrylate (EGDMA) as a cross-linker
- Benzoyl peroxide (BPO) as an initiator
- Deionized water
- Ethanol

Procedure:

- Monomer and Cross-linker Preparation:
 - In a round bottom flask, dissolve a weighed amount of sodium vinyl sulfonate in deionized water with constant stirring at ambient temperature.
 - In a separate flask, dissolve varying amounts of EGDMA and BPO in acrylic acid.[3]
- Polymerization Mixture Preparation:

- Thoroughly mix the two solutions with continuous stirring until a homogenized mixture is achieved.[3]
- Adjust the final weight of the mixture with deionized water.[3]
- Polymerization:
 - Pour the final mixture into glass molds.
 - Place the molds in a pre-heated oven at 50°C for 2 hours.[1]
 - Increase the temperature to 60°C and maintain for 24 hours to ensure complete polymerization.[1]
- Purification:
 - After polymerization, remove the hydrogel from the molds.
 - Wash the hydrogel thoroughly with a water/ethanol mixture to remove any unreacted monomers and initiator.[1]
- Drying: Dry the hydrogel discs at 40°C until a constant weight is achieved.[1]

Applications in Research and Drug Development

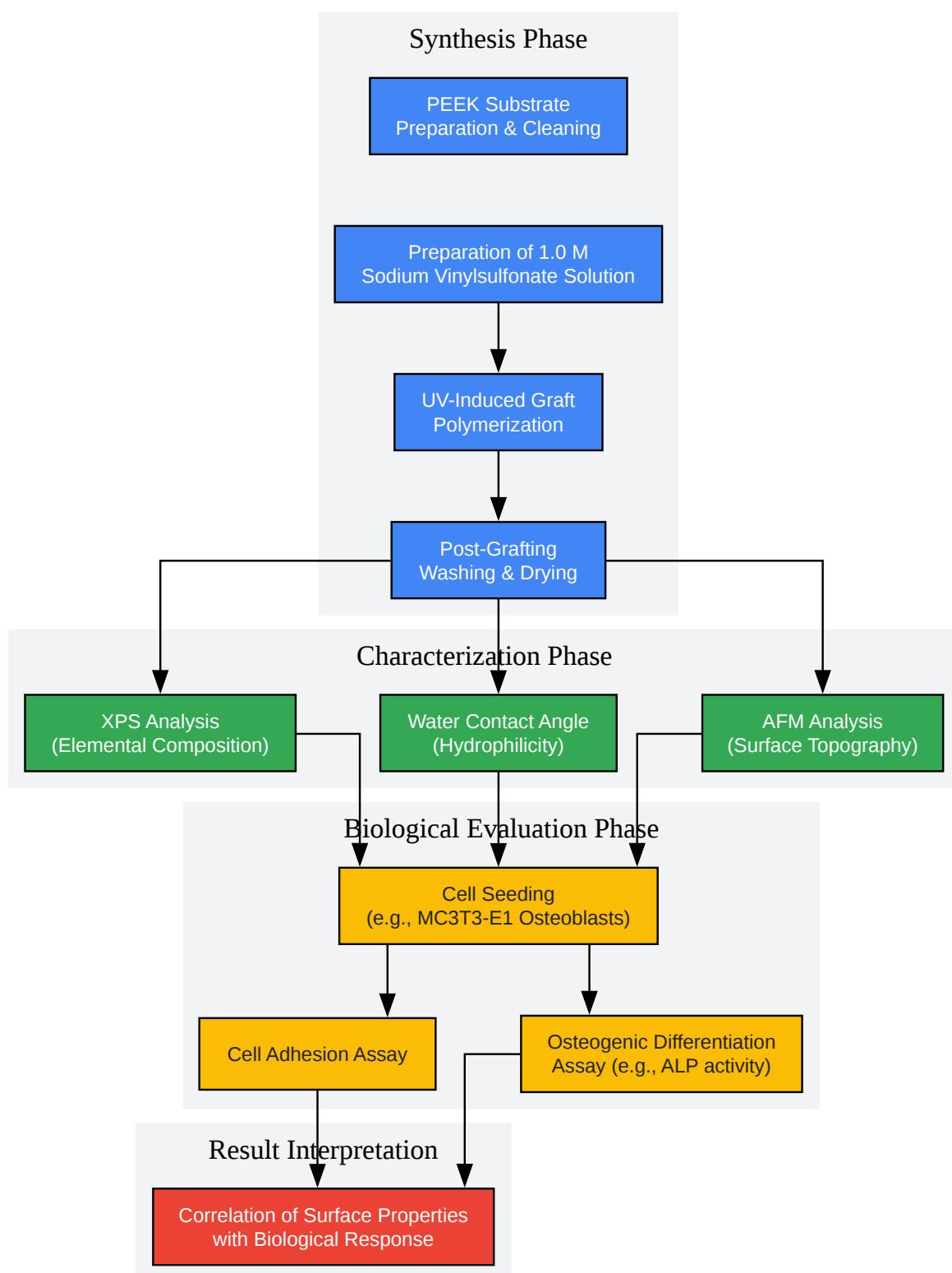
Sodium ethenesulfonate and its polymeric derivatives have garnered significant interest in the biomedical and pharmaceutical fields due to their unique properties.

- Drug Delivery Systems: Copolymers containing sodium vinylsulfonate, such as poly(acrylic acid-co-vinylsulfonic acid), are used to create pH-sensitive hydrogels for controlled drug release.[3] The sulfonate groups contribute to the blood compatibility of these materials.[3]
- Biomaterial Surface Modification: Grafting poly(sodium vinylsulfonate) onto the surfaces of biomaterials like PEEK has been shown to enhance their hydrophilicity and improve cellular responses, such as osteoblast compatibility and osteogenic activity.[2] The negatively charged sulfonate groups are thought to play a role in this by chelating calcium ions, which can transduce osteogenic signals.[2]

- **Biocompatible Coatings:** The presence of sulfonate groups can reduce protein adsorption and platelet adhesion on material surfaces, making polymers derived from **sodium ethenesulfonate** promising candidates for creating biocompatible coatings for medical devices.
- **Pharmaceutical Intermediates:** **Sodium ethenesulfonate** serves as an intermediate in various organic syntheses within the pharmaceutical industry.

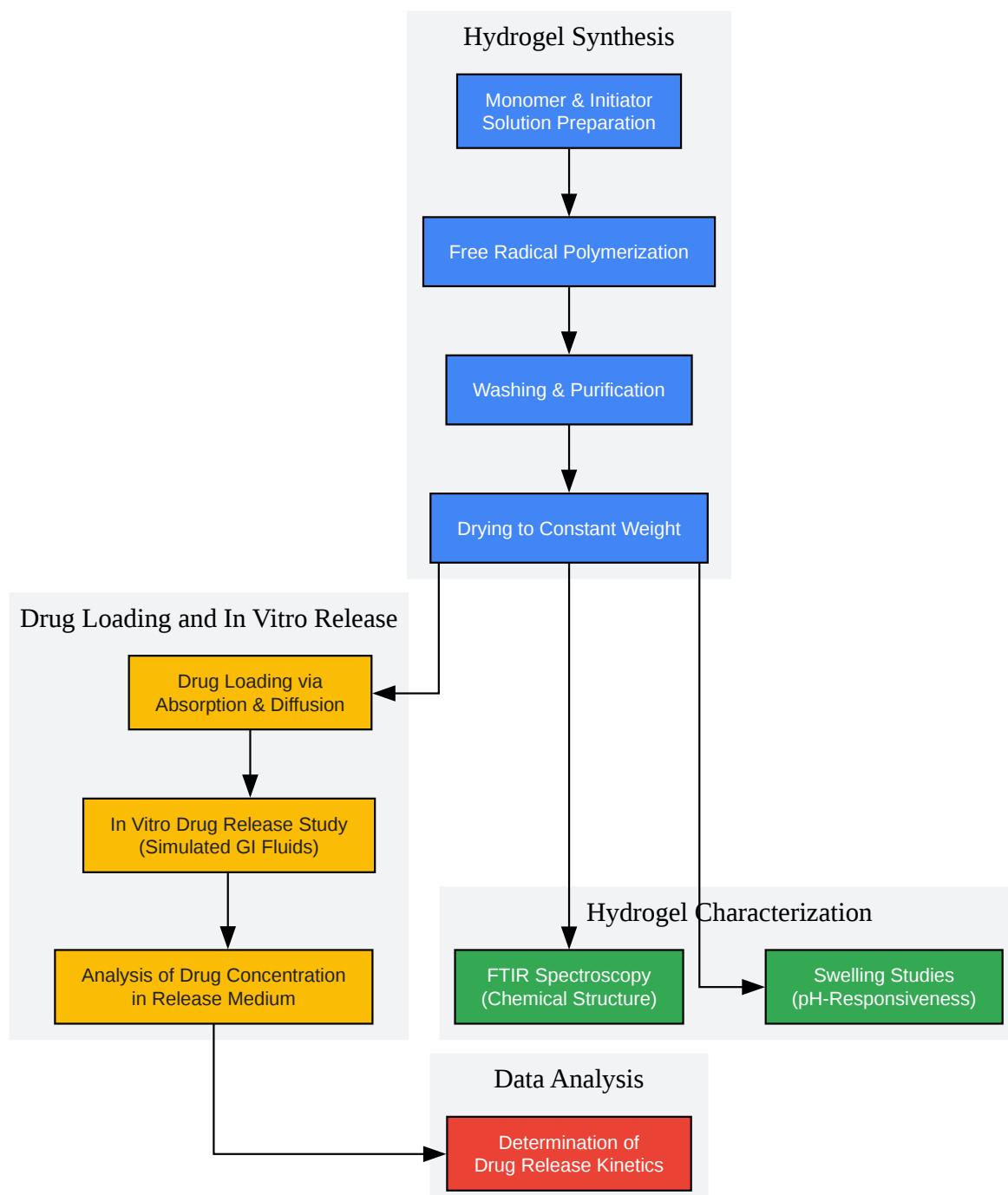
Logical and Experimental Workflows

While **sodium ethenesulfonate** is not directly involved in biological signaling pathways, its application in creating functional biomaterials for drug development involves a clear experimental workflow. The following diagram illustrates the key stages in the synthesis and characterization of a poly(sodium vinylsulfonate)-grafted surface for biomedical applications.

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Experimental workflow for the synthesis and evaluation of a poly(sodium vinylsulfonate)-grafted surface.

The following diagram illustrates the process of creating a hydrogel for controlled drug release, from synthesis to in vitro testing.

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Workflow for the synthesis and testing of a hydrogel-based drug delivery system.

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